(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester
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Overview
Description
(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique stereochemistry and protective groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester typically involves multiple steps, starting from commercially available starting materials. One common approach is the [3 + 2] cycloaddition reaction, which is a versatile method for constructing five-membered heterocyclic scaffolds . The reaction conditions often involve the use of organocatalysts to achieve high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of protective groups such as Boc (tert-butoxycarbonyl) and benzyloxy groups is crucial in the synthesis to protect reactive sites and facilitate purification .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound’s protective groups allow it to selectively react with target molecules, facilitating the formation of desired products. The pathways involved often include nucleophilic substitution and cycloaddition reactions, which are essential for constructing complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-Boc-4-Hydroxy-pyrrolidine-2-dicarboxylic acid methyl ester
- (2S,4R)-1-Boc-4-Methoxy-pyrrolidine-2-dicarboxylic acid methyl ester
- (2S,4R)-1-Boc-4-Amino-pyrrolidine-2-dicarboxylic acid methyl ester
Uniqueness
(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester is unique due to its benzyloxy protective group, which provides additional stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over reaction pathways is required .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKODYHGLJTHX-CABCVRRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564803 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136024-60-7 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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